molecular formula C17H15NO4 B3428779 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 697235-51-1

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No. B3428779
CAS RN: 697235-51-1
M. Wt: 297.30 g/mol
InChI Key: CKQMTXLABQTGQB-DHZHZOJOSA-N
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Description

“2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as trans-2-Propenoic acid, 3- (4-methoxyphenyl)-; (E)-p-Methoxy-cinnamic acid; trans-4-methoxycinnamic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a methoxy group and a prop-2-enoyl group attached to an amino group, which is further attached to a benzoic acid group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 178.1846 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on experimental data, which is not available in the sources I found.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid involves the condensation of 4-methoxyphenylacetic acid with ethyl chloroformate to form the corresponding acid chloride, which is then reacted with 2-aminobenzoic acid to yield the final product.", "Starting Materials": [ "4-methoxyphenylacetic acid", "ethyl chloroformate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: React 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.", "Step 2: React the acid chloride with ethyl alcohol to form the corresponding ester.", "Step 3: React the ester with sodium hydroxide to form the corresponding carboxylic acid.", "Step 4: React the carboxylic acid with ethyl chloroformate to form the corresponding acid chloride.", "Step 5: React the acid chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine to yield the final product, 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid." ] }

CAS RN

697235-51-1

Product Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)/b11-8+

InChI Key

CKQMTXLABQTGQB-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O

SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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